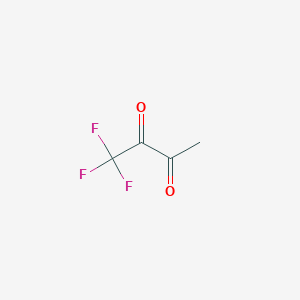
1,1,1-Trifluoro-2,3-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2,3-butanedione, also known as this compound, is a useful research compound. Its molecular formula is C4H3F3O2 and its molecular weight is 140.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
TFBD is utilized as a versatile building block in organic synthesis. Its ability to participate in various reactions allows chemists to create complex molecules efficiently.
- Formation of Trifluoromethylated Compounds : TFBD serves as a precursor for synthesizing trifluoromethylated compounds. The trifluoromethyl group is highly sought after in pharmaceuticals and agrochemicals due to its influence on biological activity and metabolic stability .
- Schiff Base Reactions : TFBD can be employed in the synthesis of NNO ketoimines via Schiff base reactions. These ketoimines possess diverse biological activities and are studied for their potential therapeutic applications .
Coordination Chemistry
TFBD acts as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes exhibit distinct properties that can be harnessed for various applications.
- Copper(II) Complexes : Research has shown that mixed ligand complexes of TFBD with copper(II) ions demonstrate significant antimicrobial activities against both Gram-positive and Gram-negative bacteria . The study indicated that these complexes could inhibit microbial growth effectively at low concentrations.
| Complex | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| Cu(tfa)(acac) | 30+ (very sensitive) |
| Cu(tfa)(bzac) | 25-30 (sensitive) |
| Cu(tfa)(other ligands) | 20-25 (intermediate sensitivity) |
Material Science
In materials science, TFBD is used to enhance the properties of polymers and other materials.
- Polymer Additives : Due to its fluorinated nature, TFBD can improve the thermal stability and chemical resistance of polymers. It is often incorporated into polymer matrices to create materials with enhanced performance characteristics .
Medicinal Chemistry
The pharmacological potential of TFBD and its derivatives has been explored extensively.
- Anticancer Activity : Studies have indicated that compounds derived from TFBD exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group is believed to enhance the biological activity of these compounds .
- Antimicrobial Agents : As mentioned earlier, TFBD complexes show promising antimicrobial properties, making them candidates for developing new antibacterial agents .
Analytical Chemistry
TFBD also finds applications in analytical chemistry.
- Ion Selective Electrodes : Research has demonstrated that incorporating TFBD into ion-selective electrodes enhances selectivity for lithium ions. This application is particularly relevant in clinical settings for monitoring lithium levels in patients undergoing treatment for bipolar disorder .
Case Study 1: Antimicrobial Activity of Copper(II) Complexes
A study conducted on the antimicrobial efficacy of copper(II) complexes formed with TFBD revealed significant inhibition against various pathogens. The results indicated that the complex Cu(tfa)(bzac) exhibited the highest antimicrobial activity, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Synthesis of Trifluoromethylated Compounds
Researchers synthesized a series of NNO ketoimines using TFBD as a key intermediate. The resulting compounds were evaluated for their biological activities, demonstrating promising results against several cancer cell lines.
Propiedades
Número CAS |
131549-62-7 |
|---|---|
Fórmula molecular |
C4H3F3O2 |
Peso molecular |
140.06 g/mol |
Nombre IUPAC |
1,1,1-trifluorobutane-2,3-dione |
InChI |
InChI=1S/C4H3F3O2/c1-2(8)3(9)4(5,6)7/h1H3 |
Clave InChI |
FCQWQHWUAIOBPE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C(F)(F)F |
SMILES canónico |
CC(=O)C(=O)C(F)(F)F |
Sinónimos |
2,3-Butanedione, 1,1,1-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















